![molecular formula C7H5Br2NO2 B11785412 4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)
4,6-Dibromobenzo[d][1,3]dioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzo[d][1,3]dioxole, featuring two bromine atoms at the 4 and 6 positions and an amine group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method is the bromination of 5-amino-1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-Dibromobenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Complex aromatic compounds with extended conjugation.
科学的研究の応用
4,6-Dibromobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and amine group can form hydrogen bonds and other interactions with target molecules, influencing their function. In materials science, the compound’s electronic properties are exploited to create conductive or luminescent materials.
類似化合物との比較
Similar Compounds
4,5-Dibromobenzo[d][1,3]dioxole: Similar structure but lacks the amine group.
4,6-Dichlorobenzo[d][1,3]dioxol-5-amine: Chlorine atoms instead of bromine.
5-Amino-1,3-benzodioxole: Lacks the bromine atoms.
Uniqueness
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various targets.
特性
分子式 |
C7H5Br2NO2 |
|---|---|
分子量 |
294.93 g/mol |
IUPAC名 |
4,6-dibromo-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2,10H2 |
InChIキー |
HRQZHDBTBCKGFT-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC(=C(C(=C2O1)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





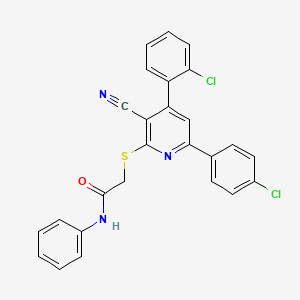
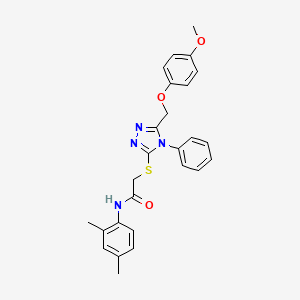
![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
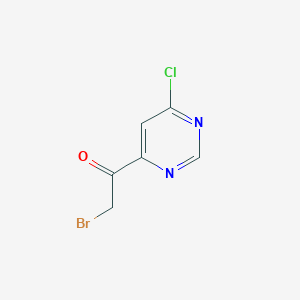
![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)
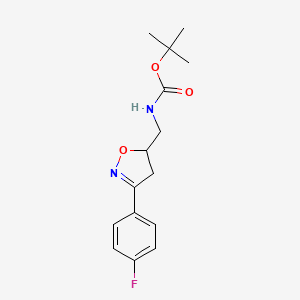

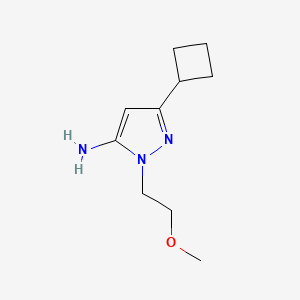
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
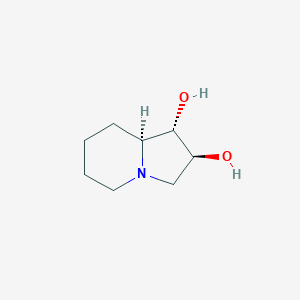
![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)
